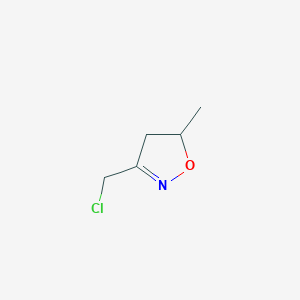
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structure provides information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and density. Chemical properties describe how a compound reacts with other substances .Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
As a Scaffold for Synthetic Elaboration : 2-(Chloromethyl)-4,5-diphenyloxazoles, closely related to 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole, have been used as reactive scaffolds for synthetic elaboration, especially in the preparation of various substituted oxazoles (Patil & Luzzio, 2016).
In the Synthesis of Oxazole Derivatives : The compound has been involved in the synthesis of functionally substituted isoxazole-containing benzaldehydes, which are then used to produce Schiff bases, highlighting its role in the creation of complex organic molecules (Dikusar et al., 2013).
In Coordination Chemistry
- As Ligands in Metal-Catalyzed Synthesis : 4,5-Dihydro-1,3-oxazole ligands, which include variants like this compound, are used in transition metal-catalyzed asymmetric syntheses, showcasing their role in coordination chemistry (Gómez et al., 1999).
In Polymer Chemistry
- For Polymerization Processes : The compound has been used in the polymerization of new monomers, such as 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, indicating its utility in developing new polymeric materials (Simionescu et al., 1987).
In Medicinal Chemistry
Synthesis of Anticancer Agents : This compound has been utilized in the synthesis of novel oxazole derivatives with potential anticancer activity, demonstrating its application in the development of new therapeutic agents (Liu et al., 2009).
Development of Antimicrobial Agents : Research has also focused on synthesizing new 1,3-oxazole clubbed pyridyl-pyrazolines with antimicrobial properties, underlining the compound's role in creating new antimicrobial agents (Katariya et al., 2021).
In Materials Science
- Corrosion Inhibition : Oxazole derivatives, including those related to this compound, have been studied for their role as corrosion inhibitors in various metal surfaces, highlighting their importance in materials protection (Rahmani et al., 2018).
Wirkmechanismus
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Chloromethyl compounds are known to react with nucleophilic sites in biological molecules, potentially altering their function
Biochemical Pathways
Compounds with similar structures have been shown to influence various metabolic pathways
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in a rat model, indicating potential absorption patterns
Result of Action
Chloromethyl compounds are generally known to cause alterations in the function of their target molecules, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-5(3-6)7-8-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCZCBMDJDEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314923-98-2 |
Source


|
| Record name | 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)
![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)


![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)

![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)

![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)


![N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2470710.png)